

# Technical Guide: N-(2-Piperidinoethyl)acrylamide (NPEA)

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## Compound of Interest

Compound Name: *N-(2-Piperidinoethyl)acrylamide*

Cat. No.: *B14941082*

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## Synthesis, Polymerization Kinetics, and Biomedical Applications[1]

## Chemical Identity & Core Properties[2][3]

**N-(2-Piperidinoethyl)acrylamide** (NPEA) is a functional acrylamide monomer characterized by a tertiary amine (piperidine ring) linked to a polymerizable vinyl group via an ethyl spacer. It is primarily utilized to synthesize pH-responsive cationic polymers and hydrogels.

Note on CAS Number: While the specific CAS number for **N-(2-Piperidinoethyl)acrylamide** is not widely indexed in public commodity registries (often requiring custom synthesis), it is chemically defined as N-[2-(1-piperidinyl)ethyl]-2-propenamide. Researchers should reference the CAS numbers of its primary precursors for procurement and regulatory compliance.

## Chemical Structure & Data[3][4][5][6][7][8][9]

Property	Description
Systematic Name	N-[2-(1-piperidiny)ethyl]-2-propenamide
Abbreviation	NPEA
Molecular Formula	C <sub>10</sub> H <sub>18</sub> N <sub>2</sub> O
Molecular Weight	182.26 g/mol
Functional Groups	Acrylamide (Polymerizable), Piperidine (Tertiary Amine, Basic)
pKa (Calculated)	~10.2 (Conjugate acid of piperidine moiety)
Precursor CAS	Acryloyl Chloride: 814-68-6 1-(2-Aminoethyl)piperidine: 27578-60-5

## Synthesis Protocol: The Schotten-Baumann Approach

Objective: Synthesize high-purity NPEA monomer via nucleophilic acyl substitution.

Mechanism: The reaction involves the attack of the primary amine of 1-(2-aminoethyl)piperidine on the carbonyl carbon of acryloyl chloride, followed by elimination of HCl.

### Reagents & Equipment[2][3][5][7][9][10]

- Precursors: Acryloyl Chloride (1.0 eq), 1-(2-Aminoethyl)piperidine (1.0 eq).
- Base Scavenger: Triethylamine (TEA) (1.2 eq) or anhydrous K<sub>2</sub>CO<sub>3</sub>.
- Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).[1]
- Inhibitor: 4-Methoxyphenol (MEHQ) (trace, to prevent premature polymerization).

### Step-by-Step Protocol

- Setup: Purge a 3-neck round-bottom flask with dry nitrogen. Add 1-(2-Aminoethyl)piperidine and TEA into anhydrous DCM. Cool the mixture to 0–4°C using an ice-salt bath.

- Scientific Logic:[2][3][4][5][6] Low temperature is critical to suppress the side reaction of the amine adding across the vinyl double bond (Michael addition) and to prevent thermal polymerization.
- Addition: Dissolve Acryloyl Chloride in DCM. Add this solution dropwise to the amine mixture over 60 minutes, maintaining internal temperature < 5°C.
  - Self-Validating Check: If white fumes (HCl) escape or temperature spikes, slow the addition rate. The solution should turn cloudy as Triethylamine Hydrochloride (TEA·HCl) precipitates.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
- Workup:
  - Filter off the precipitated TEA·HCl salt.
  - Wash the filtrate with saturated NaHCO<sub>3</sub> (to remove unreacted acid/chloride) and brine.
  - Dry the organic layer over anhydrous MgSO<sub>4</sub>.<sup>[7]</sup>
- Purification: Evaporate the solvent under reduced pressure. The crude oil can be purified via vacuum distillation or silica gel column chromatography (Eluent: DCM/Methanol 95:5).

## Synthesis Workflow Diagram



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Figure 1: Step-by-step synthesis workflow for **N-(2-Piperidinoethyl)acrylamide** ensuring minimal side reactions.

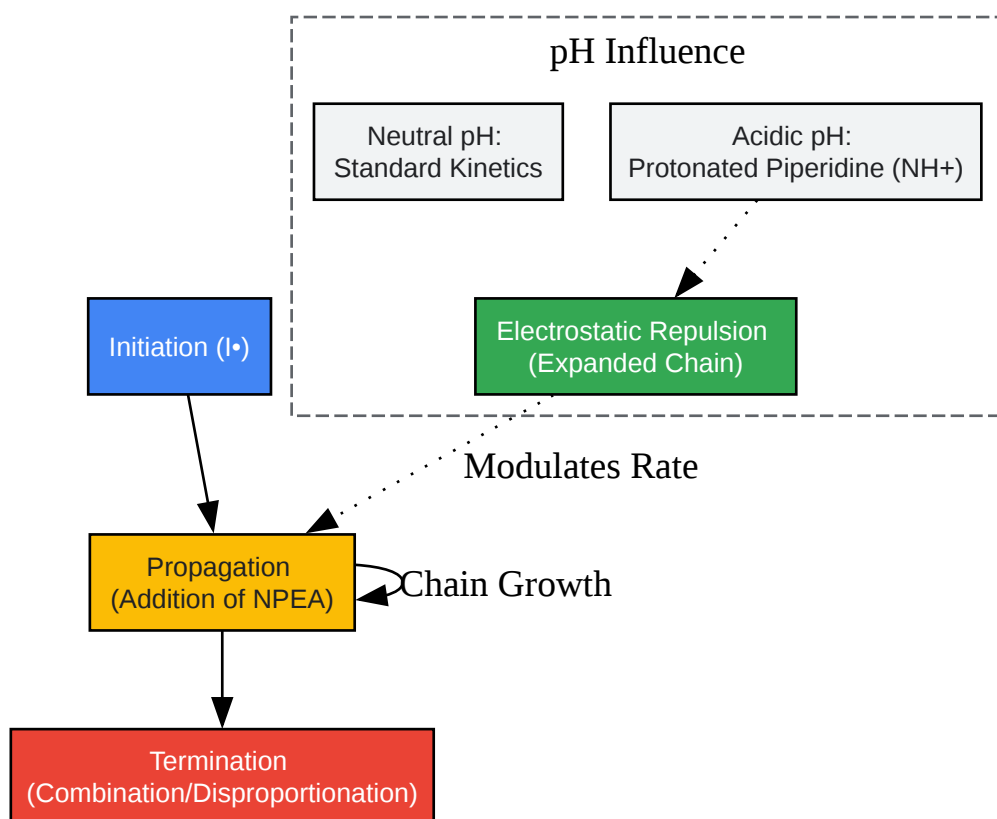
## Polymerization Kinetics & Mechanism

NPEA undergoes free-radical polymerization.<sup>[5]</sup> The kinetics are heavily influenced by the pH of the reaction medium due to the protonation state of the piperidine ring.

## Kinetic Considerations

- Initiator System: AIBN (Azobisisobutyronitrile) for solution polymerization in organic solvents (THF, Ethanol); APS/TEMED for aqueous polymerization.
- pH Effect:
  - Low pH (< 7): The piperidine ring is protonated (cationic). Electrostatic repulsion between growing chains may increase the hydrodynamic radius but can retard propagation rates due to charge repulsion between the monomer and the active chain end.
  - High pH (> 10): The monomer is neutral. Polymerization proceeds via standard acrylamide kinetics.
- Copolymerization: NPEA is frequently copolymerized with N-Isopropylacrylamide (NIPAM) to create dual-responsive (pH/Temperature) hydrogels. The reactivity ratios ( ) must be determined experimentally for precise composition control, though they are generally close to ideal ( ) for acrylamide derivatives.

## Polymerization Mechanism Diagram



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Figure 2: Free-radical polymerization mechanism highlighting the influence of pH on chain conformation and kinetics.

## Applications in Drug Delivery & Biotechnology

The core value of NPEA lies in the tertiary amine of the piperidine ring, which acts as a "proton sponge."

### pH-Responsive Hydrogels

Poly(NPEA) hydrogels exhibit a volume phase transition (VPT) based on pH.

- Mechanism: At  $\text{pH} < \text{pKa}$  ( $\sim 10$ ), the piperidine nitrogens become protonated. The resulting positive charges cause electrostatic repulsion within the polymer network, forcing the hydrogel to swell and absorb water. At high pH, the network deprotonates, becomes hydrophobic, and collapses.

- Application: Gastric-specific drug delivery (swells and releases drug in the acidic stomach; collapses in the intestine).

## Gene Delivery Vectors

Cationic polymers derived from NPEA are used to condense DNA/RNA into polyplexes.

- Endosomal Escape: The "Proton Sponge Effect" is crucial here. Inside the acidic endosome (pH ~5.0), the piperidine groups buffer the influx of protons. This causes an influx of chloride ions and water (osmotic swelling), eventually rupturing the endosome and releasing the genetic payload into the cytoplasm.

## Metal Ion Sensing

The nitrogen atom in the piperidine ring can coordinate with transition metal ions (e.g.,  $\text{Cu}^{2+}$ ,  $\text{Ni}^{2+}$ ), allowing Poly(NPEA) to function as a chelation agent for wastewater treatment or metal ion sensing.

## Safety & Handling

- Acrylamide Hazard: Like all acrylamides, NPEA should be treated as a potential neurotoxin and carcinogen. Avoid inhalation of dust/vapors.
- Corrosivity: The precursor 1-(2-Aminoethyl)piperidine is corrosive. Wear chemical-resistant gloves and eye protection.
- Storage: Store the monomer at  $-20^{\circ}\text{C}$  in the dark to prevent spontaneous polymerization. Ensure the presence of an inhibitor (e.g., MEHQ).

## References

- Sigma-Aldrich. 1-(2-Aminoethyl)piperidine Product Specification. [Link](#)
- BenchChem. Acryloyl Chloride Reaction Mechanisms and Protocols. [Link](#)
- National Institutes of Health (NIH). Piperidine-catalyzed synthesis of acrylamides. [Link](#) (Note: General reference for acrylamide synthesis catalysis).

- Baghdad Science Journal.Synthesis and Copolymerization of N-substituted acrylamides.[Link](#)
- European Chemicals Agency (ECHA).Registration Dossier: Acryloyl Chloride.[Link](#)

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